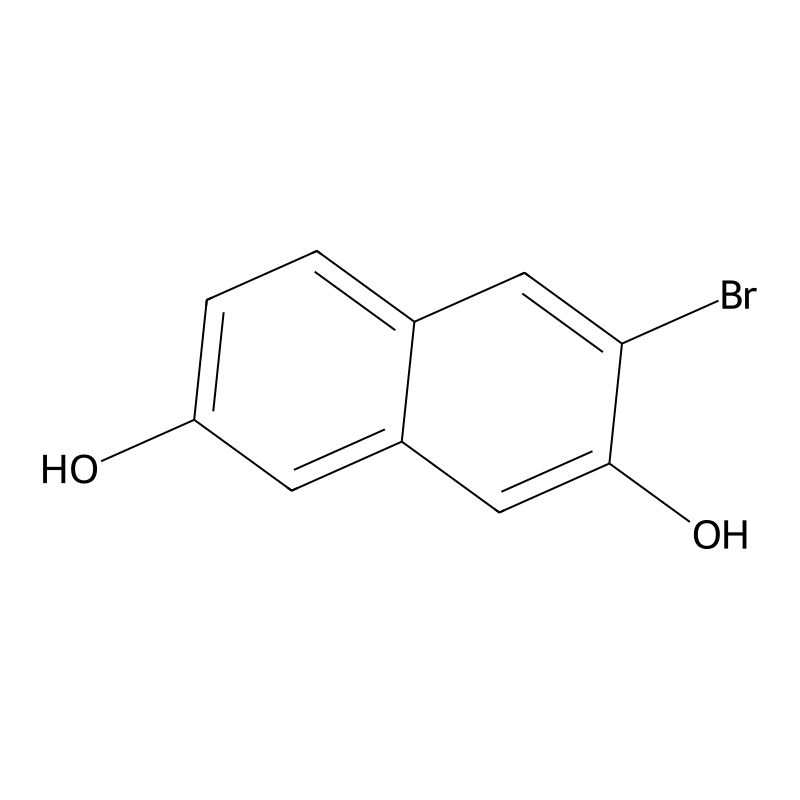

3-Bromonaphthalene-2,7-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential applications in Material Science

The presence of bromine and hydroxyl groups in the molecule grants 3-Br-NDI interesting optoelectronic properties. Optoelectronic materials combine optical and electrical properties, making them valuable for applications in light-emitting devices (LEDs) and electronic displays []. Research suggests that 3-Br-NDI may be a suitable precursor for the preparation of conductive polymers, which are used in organic electronics [, ].

3-Bromonaphthalene-2,7-diol is an organic compound characterized by the presence of a bromine atom and two hydroxyl groups on a naphthalene backbone. Its molecular formula is C₁₀H₇BrO₂, and it has a molecular weight of approximately 227.07 g/mol. The compound features a bromine atom at the 3-position and hydroxyl groups at the 2 and 7 positions of the naphthalene ring, which significantly influence its chemical properties and reactivity.

- Bromination: The compound can be further brominated to yield dibromo derivatives, such as 1,3- and 1,6-dibromonaphthalene-2,7-diol .

- Alkylation: It can be alkylated using reagents like benzyl bromide or ethyl bromobutanoate to produce dibenzyl or diethyl esters .

- Amination: The introduction of amino groups can be achieved via Buchwald-Hartwig amination reactions, utilizing benzophenone imine as a surrogate for ammonia .

Research indicates that 3-bromonaphthalene-2,7-diol exhibits notable biological activities. It has been shown to inhibit various cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism . Furthermore, its structure suggests potential antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.

The synthesis of 3-bromonaphthalene-2,7-diol typically involves:

- Bromination of Naphthalene-2,7-diol: This is achieved by treating naphthalene-2,7-diol with bromine in acetic acid. This reaction produces a mixture of dibromo derivatives, from which 3-bromonaphthalene-2,7-diol can be isolated through in situ monodebromination using tin powder .

- Alkylation Reactions: Subsequent reactions can involve alkylation with various alkyl halides to introduce additional functional groups .

3-Bromonaphthalene-2,7-diol finds applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cytochrome P450 enzymes.

- Material Science: Its derivatives are explored in liquid crystal applications due to their unique mesomorphic properties .

- Organic Synthesis: It acts as a versatile intermediate in synthesizing more complex organic compounds.

Studies have indicated that 3-bromonaphthalene-2,7-diol interacts with various biological systems. Its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes . Additionally, its antioxidant properties may influence cellular signaling pathways related to oxidative stress.

Several compounds share structural similarities with 3-bromonaphthalene-2,7-diol. Here are some comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Naphthalene-2,7-diol | Two hydroxyl groups on naphthalene | Lacks bromine; serves as a precursor |

| 1-Bromonaphthalene | Bromine at the 1-position | Different substitution pattern |

| 3,6-Dibromonaphthalene-2,7-diol | Two bromines at positions 3 and 6 | More halogenated; alters reactivity |

| 1-Naphthol | Hydroxyl group at the 1-position | Simpler structure; different reactivity |

The uniqueness of 3-bromonaphthalene-2,7-diol lies in its specific positioning of functional groups which enhances its biological activity while maintaining compatibility for further chemical modifications.